3-Methyl-1-(pyridin-3-yl)butan-2-one
Overview
Description
3-Methyl-1-(pyridin-3-yl)butan-2-one is a chemical compound with the CAS Number 10330-59-3 . It has a molecular weight of 163.22 . The compound is a yellow liquid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel pyridine derivatives containing oxime esters have been synthesized from 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride and substituted benzoic acid by addition, oximization and esterification reactions .Molecular Structure Analysis
The IUPAC name for this compound is 3-methyl-1-(2-pyridinyl)-2-butanone . The InChI code for this compound is 1S/C10H13NO/c1-8(2)10(12)7-9-5-3-4-6-11-9/h3-6,8H,7H2,1-2H3 .Physical And Chemical Properties Analysis
3-Methyl-1-(pyridin-3-yl)butan-2-one is a yellow liquid . It has a molecular weight of 163.22 .Scientific Research Applications
- Antifungal Agents : Researchers have explored the antifungal activity of 3-Methyl-1-(pyridin-3-yl)butan-2-one. Its structural features make it a potential candidate for developing novel antifungal drugs. Investigating its mechanism of action and optimizing its efficacy could lead to new therapeutic options for fungal infections .
Medicinal Chemistry and Drug Development
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds have been evaluated for their antifungal activity .
Biochemical Pathways
Based on its antifungal activity, it can be inferred that it may interfere with the biochemical pathways essential for the growth and reproduction of fungi .
Result of Action
The compound has been evaluated for its antifungal activity . Certain derivatives of the compound have shown significant inhibitory activity against two types of pathogenic fungi, with EC50 values ranging from 4.81 to 6.34 μg/mL .
properties
IUPAC Name |
3-methyl-1-pyridin-3-ylbutan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(2)10(12)6-9-4-3-5-11-7-9/h3-5,7-8H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWGQBCVKJHGSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC1=CN=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514673 | |
Record name | 3-Methyl-1-(pyridin-3-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53872-97-2 | |
Record name | 3-Methyl-1-(pyridin-3-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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